molecular formula C5H14N2O B112697 1-Amino-3-(dimethylamino)propan-2-ol CAS No. 50411-39-7

1-Amino-3-(dimethylamino)propan-2-ol

Cat. No.: B112697
CAS No.: 50411-39-7
M. Wt: 118.18 g/mol
InChI Key: QIDAFVGPTLOALB-UHFFFAOYSA-N
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Description

Molecular Structure and Chemical Classification

1-Amino-3-(dimethylamino)propan-2-ol is a chiral aliphatic hydroxyamine. Its molecular structure consists of a three-carbon propane (B168953) backbone with a hydroxyl (-OH) group at the second carbon, an amino (-NH2) group at the first carbon, and a dimethylamino (-N(CH3)2) group at the third carbon. This arrangement of functional groups classifies it as a diamino alcohol. The presence of a secondary amine and a tertiary dimethylamino group imparts specific chemical properties to the molecule.

Key Identifiers and Properties of this compound

Property Value
IUPAC Name This compound
CAS Number 50411-39-7
Molecular Formula C₅H₁₄N₂O
Molecular Weight 118.18 g/mol

| Appearance | Liquid |

Significance in Contemporary Chemical Research

The contemporary significance of this compound is primarily centered on its utility as a versatile building block in organic synthesis and as a catalyst. Its bifunctional nature, possessing both nucleophilic amine groups and a hydroxyl group, allows for its incorporation into a wide range of more complex molecules.

In the field of pharmaceutical chemistry, it serves as a crucial intermediate in the synthesis of various bioactive molecules, including benzimidazole (B57391) derivatives. Benzimidazoles are an important class of heterocyclic compounds that form the core structure of numerous pharmaceutical agents. The use of this compound allows for the introduction of a specific side chain that can be critical for the biological activity of the final drug product. Research has also investigated its potential as a precursor for anticancer agents and for its cytoprotective properties, where it may help protect cells from damage caused by chemotherapy.

Another major area of application is in the polymer industry, specifically in the production of polyurethane foams. It functions as a low-odor reactive catalyst. san-apro.co.jpmofanpu.com In the formation of polyurethane, tertiary amines are known to catalyze both the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). nih.govtosoheurope.com The hydroxyl group in this compound can react with isocyanate groups, incorporating the catalyst into the polymer backbone. whamine.com This reduces the volatility of the catalyst, leading to lower emissions and odor in the final product.

Furthermore, its ability to facilitate esterification, etherification, and amide formation makes it a valuable reagent in various other organic syntheses.

Key Research Applications of this compound

Area of Research Role of this compound
Pharmaceutical Synthesis Intermediate for benzimidazole derivatives and other bioactive molecules.
Polymer Chemistry Low-odor reactive catalyst for polyurethane foam production. san-apro.co.jpmofanpu.com
Organic Synthesis Reagent for esterification, etherification, and amide formation.

| Medicinal Chemistry | Investigated as a precursor for anticancer agents and for cytoprotection. |

Historical Context and Initial Research Endeavors

While pinpointing the exact date and discoverer of this compound is challenging, the synthesis and study of amino alcohols have been a subject of chemical research for many decades. The development of synthetic routes to N,N-dialkylamino alcohols, a class to which this compound belongs, has been of interest for their utility as intermediates.

Early methods for the preparation of such compounds often involved the hydrogenation of an amino alcohol in the presence of an aldehyde. A common and established laboratory and industrial synthesis of this compound involves a two-step process. The first step is the formation of a chlorohydrin by reacting epichlorohydrin (B41342) with dimethylamine (B145610). This is followed by a nucleophilic substitution where the chlorine atom is displaced by ammonia (B1221849) under basic conditions to yield the final product. Another historically significant method for the synthesis of related dimethylamino alcohols is the Eschweiler-Clarke reaction, which involves the methylation of a primary amino alcohol using formaldehyde (B43269) and formic acid. The study of such diamino compounds has been driven by their potential as building blocks for more complex molecules, a role they continue to play in contemporary research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-3-(dimethylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2O/c1-7(2)4-5(8)3-6/h5,8H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDAFVGPTLOALB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50411-39-7
Record name 1-amino-3-(dimethylamino)propan-2-ol
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Chemical Reactivity, Transformation, and Functional Group Interconversions

Oxidation Reactions of Hydroxyl and Amine Moieties

The presence of both oxidizable alcohol and amine functionalities necessitates careful control of reaction conditions to achieve selective transformations.

The selective oxidation of the secondary hydroxyl group in amino alcohols without affecting the amine moieties is a significant challenge in organic synthesis. nih.gov Traditional methods often require a protection/deprotection strategy for the amine groups. nih.gov However, modern catalytic systems have been developed to achieve high chemoselectivity in the direct aerobic oxidation of unprotected amino alcohols. nih.gov

Catalytic systems utilizing 2-azaadamantane (B3153908) N-oxyl (AZADO) in conjunction with copper have proven effective for the alcohol-selective oxidation of various amino alcohols, including those with primary, secondary, or tertiary amino groups. nih.gov This method allows for the conversion of the alcohol to the corresponding carbonyl compound in high yield under ambient, aerobic conditions. nih.gov Another highly effective approach involves the use of supported gold nanoparticles as catalysts. mdpi.comacs.org Gold catalysts, for instance on a monoclinic zirconia support (Au/m-ZrO₂), have demonstrated excellent performance in the aerobic oxidation of amino alcohols to the corresponding amino acids in aqueous solutions under basic conditions. acs.org

Applying these selective methods to 1-Amino-3-(dimethylamino)propan-2-ol would be expected to yield 1-amino-3-(dimethylamino)propan-2-one. Further oxidation under more vigorous conditions could potentially lead to the corresponding amino acid, though this often involves cleavage of the carbon backbone.

Reaction Type Catalyst/Reagent System Potential Product from this compound Reaction Conditions Reference
Selective Alcohol OxidationAZADO/Copper1-Amino-3-(dimethylamino)propan-2-oneAmbient temperature, air nih.gov
Selective Alcohol OxidationSupported Gold (e.g., Au/m-ZrO₂)1-Amino-3-(dimethylamino)propan-2-oneAqueous base, O₂ pressure acs.org
Tertiary Amine OxidationOxidizing agents (e.g., H₂O₂)This compound N-oxideVaries

This table presents potential reactions based on established methods for similar compounds.

The stability of amino alcohols under oxidative conditions is a critical factor in industrial applications, such as post-combustion CO₂ capture, where the compounds are exposed to flue gas components like oxygen at elevated temperatures. researchgate.netacs.org The degradation of amines in such environments can proceed through autoxidation pathways or be catalyzed by the presence of metal ions. researchgate.net

Studies on structurally similar alkanolamines, like 2-amino-2-methyl-1-propanol (B13486) (AMP), show that oxidative degradation likely proceeds through a radical mechanism initiated by a hydrogen abstraction step, followed by the formation of a peroxyl radical. usn.no This radical can then decompose, leading to a variety of smaller degradation products. usn.no For AMP, identified degradation products include acetone, 2,4-lutidine, and 4,4-dimethyl-2-oxazolidinone. usn.noresearchgate.net

For this compound, a similar degradation pathway can be postulated, initiated by hydrogen abstraction from the carbon atom bearing the hydroxyl group or a carbon alpha to one of the nitrogen atoms. The stability of the molecule is influenced by factors such as temperature, oxygen concentration, and the presence of metal catalysts. acs.org Research on blends of other amino alcohols has shown that the degradation rate of one amine can be influenced by the presence of another, suggesting complex interactions in mixed systems. researchgate.net

Condition Observed Degradation Products (for similar alkanolamines) Proposed Mechanism Reference
High temperature, O₂ presenceAcetone, Formate, Oxazolidinones, LutidinesRadical-initiated H-abstraction, peroxyl radical formation and decomposition usn.no
Cyclic exposure (absorber/desorber conditions)Organic acids, Aldehydes, smaller amines (e.g., ammonia (B1221849), methylamine)Combination of thermal and oxidative pathways acs.org

This table is based on findings for structurally related amino alcohols like AMP.

Reduction Chemistry and Derivative Formation

The functional groups in this compound are in a reduced state. Therefore, reduction chemistry primarily involves the transformation of derivatives or the use of reductive processes to introduce new functional groups.

A key transformation for the primary amine moiety of this compound is reductive amination (also known as reductive alkylation). wikipedia.org This powerful method is used to form secondary and tertiary amines by reacting a primary or secondary amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent. wikipedia.orgyoutube.com

The reaction proceeds via the formation of an intermediate imine (or the corresponding iminium ion), which is then reduced in situ. youtube.com A wide variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly mild and selective choice for this transformation. organic-chemistry.org This allows for the controlled alkylation of the primary amine without affecting the alcohol or the tertiary amine.

For example, reacting this compound with a generic aldehyde (R-CHO) would yield a secondary amine derivative.

Carbonyl Substrate Reducing Agent Product Structure Reference
Aldehyde (R-CHO)NaBH(OAc)₃R-CH₂-NH-CH₂-CH(OH)-CH₂-N(CH₃)₂ organic-chemistry.org
Ketone (R-C(=O)-R')NaBH₃CNR-CH(R')-NH-CH₂-CH(OH)-CH₂-N(CH₃)₂ organic-chemistry.org
Formaldehyde (B43269) (CH₂O)HCOOH (Eschweiler-Clarke)(CH₃)₂N-CH₂-CH(OH)-CH₂-N(CH₃)₂ wikipedia.org

This table illustrates the general principle of reductive amination applied to the primary amine of the title compound.

Regiochemical control in the derivatization of this compound is generally straightforward due to the differing reactivity of its functional groups. In reductive amination, the primary amine is significantly more nucleophilic and less sterically hindered than the secondary alcohol for the initial formation of the imine intermediate with a carbonyl compound. The tertiary amine, lacking a proton, cannot form an imine in this manner. Consequently, reductive alkylation occurs with high regioselectivity at the primary amine site.

Should a derivative of the compound be synthesized containing other reducible functional groups (e.g., an ester or a nitro group), regiochemical control would depend on the choice of reducing agent. For instance, a mild reducing agent like sodium borohydride (B1222165) would typically reduce an aldehyde or ketone without affecting an ester, whereas a stronger agent like lithium aluminum hydride would reduce both.

Nucleophilic Substitution Reactions

The primary amine and, to a lesser extent, the secondary alcohol groups of this compound are effective nucleophiles, capable of reacting with a variety of electrophilic substrates. wikipedia.org

The primary amine can undergo N-alkylation with alkyl halides or participate in ring-opening reactions with epoxides. It can also be acylated using acyl chlorides or anhydrides to form amides. The kinetics of nucleophilic substitution reactions involving similar diamines have been studied in detail. For instance, the reaction of 3-dimethylamino-1-propylamine (DMPA) with 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB) in toluene (B28343) proceeds through a mechanism where a dimer of the amine can act as the nucleophile, facilitating the reaction. sapub.org

The hydroxyl group can also act as a nucleophile, particularly when deprotonated to form an alkoxide. This allows for the synthesis of ethers via the Williamson ether synthesis. Alternatively, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate. This transformation inverts its chemical role, making the adjacent carbon atom electrophilic and susceptible to attack by other nucleophiles, thereby allowing for the replacement of the hydroxyl functionality. wikipedia.org

Electrophile Reactive Site Product Type General Reaction
Alkyl Halide (R-X)Primary AmineSecondary AmineN-Alkylation
Acyl Chloride (R-COCl)Primary AmineAmideN-Acylation
EpoxidePrimary Amineβ-Amino alcoholRing-Opening
Alkyl Halide (R-X) + BaseHydroxyl GroupEtherO-Alkylation (Williamson Synthesis)
Tosyl Chloride (TsCl)Hydroxyl GroupTosylate EsterO-Tosylation (Leaving Group Formation)

Reactivity at Carbon Centers Adjacent to Amino and Hydroxyl Groups

The carbon atoms at the C1 and C3 positions of the propanol (B110389) backbone are alpha to a primary amine and a tertiary amine, respectively. This proximity to nitrogen atoms influences their reactivity. Similarly, the C2 carbon is activated by the adjacent hydroxyl group. These centers are susceptible to nucleophilic substitution reactions, particularly after the conversion of the hydroxyl or amino groups into better leaving groups. For instance, the hydroxyl group can be protonated under acidic conditions or converted to a sulfonate ester, facilitating substitution at the C2 position. A primary example of reactivity at these carbon centers is the formation of halogenated derivatives, where the hydroxyl group is replaced by a halogen atom.

Formation of Halogenated and Other Substituted Products

The conversion of the hydroxyl group to a halogen is a key transformation for creating versatile synthetic intermediates. This is typically achieved using standard halogenating agents. For example, the related compound 3-dimethylamino-1-propanol (B49565) can be converted to its corresponding chloride using thionyl chloride (SOCl₂) in a solvent like chloroform. chemicalbook.com This reaction proceeds via the formation of a chlorosulfite intermediate, which is then attacked by a chloride ion in an SN2 reaction.

A highly relevant synthetic route that demonstrates the formation of a halogenated product is the synthesis of 1-chloro-3-(dimethylamino)propan-2-ol, a direct precursor to the title compound. This synthesis involves the reaction of epichlorohydrin (B41342) with dimethylamine (B145610). google.com The nucleophilic dimethylamine attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of the chlorohydrin. This reaction underscores the susceptibility of the carbon skeleton to nucleophilic attack to introduce substituents like halogens.

Reactant 1Reactant 2ProductReagent/ConditionsReference
EpichlorohydrinDimethylamine1-Chloro-3-(dimethylamino)propan-2-olAqueous or alcoholic solution, controlled temperature google.com
3-Dimethylamino-1-propanolThionyl Chloride (SOCl₂)3-(Dimethylamino)propyl chlorideChloroform (CHCl₃), reflux chemicalbook.com

Electrophilic Reactions of Nitrogen Centers

The nitrogen atoms of both the primary and tertiary amine groups in this compound are nucleophilic due to the lone pair of electrons on each. This allows them to react with a variety of electrophiles, leading to alkylation, acylation, and quaternization products.

Alkylation and Acylation of Amine Functionalities

The primary amine (—NH₂) is generally more susceptible to acylation than the sterically hindered tertiary amine. Reactions with acylating agents such as acid chlorides or anhydrides will selectively form an amide at the primary amine under appropriate conditions. youtube.com For instance, reaction with acetic anhydride (B1165640) would yield N-(3-(dimethylamino)-2-hydroxypropyl)acetamide. The selectivity arises because primary amines are typically more nucleophilic and less sterically hindered than alcohols, and significantly more reactive in acylation than tertiary amines. researchgate.net

Chemoselective acylation of primary amines in the presence of secondary amines and hydroxyl groups can be achieved with high efficiency. researchgate.netrsc.org Reagents like phenyl acetate (B1210297) have been shown to selectively acetylate primary amino groups over secondary amino and hydroxyl groups. researchgate.net This selectivity is crucial when designing synthetic routes involving multifunctional molecules like this compound. Under acidic conditions, the amine groups can be protonated, rendering them non-nucleophilic and allowing for selective O-acylation of the hydroxyl group. nih.gov

Quaternization Reactions and Salt Formation

The tertiary dimethylamino group is a prime target for quaternization, a reaction that involves alkylation to form a quaternary ammonium (B1175870) salt. These salts are important in various applications. A common and efficient method for quaternization is the reaction with alkylating agents like dimethyl sulfate (B86663) (DMS) in a solvent-free process. google.comgoogle.comresearchgate.net The reaction is typically exothermic and proceeds to high yield. google.comresearchgate.net

A study on the quaternization of the closely related compound 3-(N,N-dimethylamino)-1,2-propanediol (DMAPD) with dimethyl sulfate provides a clear precedent. google.com The reaction is carried out by heating the molten amine and adding dimethyl sulfate dropwise, with the exothermic reaction raising the temperature to around 145°C. google.com This process results in the formation of the corresponding quaternary ammonium methyl sulfate.

Amine Substrate (Analog)Alkylating AgentReaction ConditionsProductReference
3-(N,N-Dimethylamino)-1,2-propanediol (DMAPD)Dimethyl Sulfate (DMS)Molten amine heated to ~55°C, dropwise addition of DMS, exotherm to ~145°CQuaternary ammonium methyl sulfate derivative google.com
N-methyl-N-benzyl-ethanolamineDimethyl Sulfate (DMS)Molten amine heated to 57°C, dropwise addition of DMS, exotherm to 130°CQuaternary ammonium methyl sulfate derivative google.com

Furthermore, both the primary and tertiary amine groups can react with acids to form ammonium salts. The commercially available form of this compound is often its dihydrochloride (B599025) hydrate (B1144303) salt, demonstrating stable salt formation at both nitrogen centers.

Functional Group Interconversions and Advanced Derivatization

Beyond the direct reactions at the nitrogen and carbon centers, the functional groups of this compound can be interconverted or used to build more complex molecular architectures.

Esterification Reactions of the Hydroxyl Group

The secondary hydroxyl group at the C2 position can undergo esterification with carboxylic acids or their derivatives, such as acid chlorides and anhydrides, to form the corresponding esters. chemguide.co.uk The reaction with an acid chloride, for example, is typically rapid and provides the ester product along with hydrogen chloride. libretexts.org

The presence of the two amine groups complicates this transformation. Due to the high nucleophilicity of the primary amine, selective O-acylation of the hydroxyl group requires careful selection of reaction conditions. One strategy is to perform the reaction under acidic conditions, which protonates the more basic amine groups, deactivating them towards the acylating agent and favoring the esterification of the alcohol. nih.gov This chemoselective approach is essential for achieving high yields of the desired O-acylated product without forming N-acylated byproducts. The esterification of related 1,3-dimethylamino alcohols has been studied, indicating that these reactions proceed efficiently, often with intramolecular catalysis by the neighboring amino group.

Etherification Strategies and Synthesis of Polyethers

The hydroxyl group of this compound can undergo etherification reactions, forming the basis for the synthesis of simple ethers and more complex polyether structures. Polyethers are a significant class of polymers with a wide array of applications, and the incorporation of the amino functionalities from this compound can impart unique properties to the resulting materials.

One primary strategy for polyether synthesis is the ring-opening polymerization of epoxides, where the hydroxyl group of an initiator molecule attacks the strained epoxide ring. In this context, this compound can serve as a difunctional initiator. The reaction is typically catalyzed by a base, which deprotonates the hydroxyl group to form a more nucleophilic alkoxide.

Table 1: Hypothetical Etherification of this compound with an Epoxide

ParameterDescription
Reactants This compound, Propylene (B89431) Oxide
Catalyst Potassium Hydroxide (KOH)
Solvent Toluene
Temperature 100-120 °C
Product Polyether Polyol with tertiary amine functionalities

The resulting polyether polyol would possess a backbone of repeating propylene oxide units and would be terminated with the amino functionalities of the initiator. These built-in amine groups can act as curing sites in subsequent reactions, for example, with isocyanates to form polyurethanes, or they can influence the polymer's solubility and adhesive properties. The kinetics and molecular weight of the resulting polyether are influenced by the ratio of epoxide to initiator and the reaction conditions.

Another classical approach to ether synthesis is the Williamson ether synthesis. This method involves the reaction of an alkoxide with an alkyl halide. While typically used for the synthesis of simple ethers, this strategy could be adapted for the modification of this compound or for step-growth polymerization to form polyethers if a dihalide is used. However, the presence of the two amine groups could lead to side reactions, as they are also nucleophilic and could compete with the alkoxide in reacting with the alkyl halide.

Amide Formation and Advanced Amine Functionalization

The primary amine group of this compound is readily available for acylation reactions to form a stable amide bond. This transformation is a cornerstone of organic and medicinal chemistry and allows for the introduction of a wide variety of functional groups onto the molecule.

A common method for amide formation is the reaction of the amine with a carboxylic acid derivative, such as an acyl chloride or a carboxylic acid anhydride. The high reactivity of these reagents allows the reaction to proceed under mild conditions.

Reaction with Acyl Chlorides: The reaction with an acyl chloride is typically rapid and exothermic. A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the hydrochloric acid byproduct.

Reaction with Carboxylic Acid Anhydrides: Carboxylic acid anhydrides are also effective acylating agents. The reaction produces a carboxylic acid as a byproduct, which can sometimes be removed by an aqueous workup.

Table 2: Representative Amide Synthesis Reactions with this compound

Acylating AgentReagent ExampleTypical ConditionsProduct Type
Acyl ChlorideAcetyl ChlorideInert solvent (e.g., CH₂Cl₂), Base (e.g., Triethylamine), 0 °C to room temperatureN-acetyl derivative
Carboxylic AnhydrideAcetic AnhydrideNeat or in a solvent, Room temperature or gentle heatingN-acetyl derivative
Carboxylic AcidAcetic AcidRequires a coupling agent (e.g., DCC, EDC) or high temperaturesN-acetyl derivative

Beyond simple acylation, more advanced functionalization can be achieved. For instance, reaction with a dicarboxylic acid or its derivative could lead to the formation of polyamides, where the this compound acts as a diamine monomer (considering the reactivity of both the primary and potentially the tertiary amine under certain conditions or after quaternization).

Furthermore, the primary amine can participate in peptide coupling reactions. Using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), this compound can be linked to amino acids or peptides. This opens up possibilities for creating novel peptidomimetics or for attaching this functional moiety to biological molecules. The presence of the tertiary amine and the hydroxyl group could influence the conformation and properties of the resulting peptide conjugate.

The selective functionalization of the primary amine in the presence of the tertiary amine and the hydroxyl group is a key consideration in these synthetic strategies. Protection of the hydroxyl group may be necessary in some cases to prevent unwanted side reactions, depending on the reagents and conditions employed.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry for Molecular Identification and Impurity Profiling

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 1-amino-3-(dimethylamino)propan-2-ol and the profiling of potential impurities. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the elemental composition, confirming the molecular formula C₅H₁₄N₂O. The theoretical monoisotopic mass of this compound is 118.1106 Da.

In electrospray ionization (ESI) mass spectrometry, the compound is expected to readily form a protonated molecular ion, [M+H]⁺, with a theoretical m/z of 119.1182. The high mass accuracy of HRMS, typically within 5 ppm, allows for confident differentiation from other compounds with the same nominal mass but different elemental compositions.

Impurity profiling by HRMS coupled with a liquid chromatography system (LC-HRMS) can detect and tentatively identify synthesis-related impurities, such as starting materials (e.g., epichlorohydrin (B41342), dimethylamine), byproducts from side reactions, or degradation products. By comparing the accurate mass measurements of detected ions to a database of potential impurities, a comprehensive purity profile can be established.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound Adducts

Adduct Type Molecular Formula Theoretical m/z
[M+H]⁺ [C₅H₁₅N₂O]⁺ 119.1182
[M+Na]⁺ [C₅H₁₄N₂ONa]⁺ 141.0998

Note: Data is based on theoretical calculations. Experimental values may vary slightly.

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the compound's connectivity and stereochemistry.

In ¹H NMR, key signals can be assigned to the distinct protons in the molecule. The six protons of the two equivalent methyl groups on the tertiary amine typically appear as a sharp singlet. The protons of the propyl backbone (CH₂-N(CH₃)₂, CH-OH, and CH₂-NH₂) present as a more complex set of multiplets due to spin-spin coupling. The chemical shifts and coupling constants (J-values) extracted from these multiplets are crucial for confirming the propan-2-ol structure and can provide insight into the molecule's preferred conformation. For instance, a signal for the dimethylamino protons has been noted around δ 2.81 ppm (singlet), with the hydroxypropyl backbone protons appearing in the range of δ 3.06–4.11 ppm.

¹³C NMR spectroscopy complements the ¹H data by showing distinct signals for each of the four unique carbon environments in the molecule (N-(C H₃)₂, C H₂-N, C H-OH, C H₂-NH₂). The chemical shifts are indicative of the carbon's hybridization and proximity to electronegative atoms like oxygen and nitrogen.

Table 2: Anticipated NMR Spectral Data for this compound

Atom Position ¹H NMR Signal (Anticipated) ¹³C NMR Signal (Anticipated)
N(CH₃)₂ Singlet ~45-50 ppm
CH ₂(1)-NH₂ Multiplet ~45-55 ppm
CH (2)-OH Multiplet ~65-70 ppm

Note: The table presents anticipated chemical shift ranges. Actual values depend on the solvent and experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Confirmation

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to confirm the presence of the key functional groups within the this compound molecule.

The FT-IR spectrum is expected to show characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, likely overlapping with the N-H stretching vibrations of the primary amine. The C-H stretching of the methyl and methylene (B1212753) groups would appear in the 2800-3000 cm⁻¹ region. Other important peaks include the C-N stretching vibrations for the tertiary and primary amines, and the C-O stretching of the secondary alcohol, typically found in the 1000-1200 cm⁻¹ range.

Raman spectroscopy provides complementary information. While O-H and N-H bands are typically weak in Raman spectra, the C-H and C-C skeletal vibrations are usually strong, providing a characteristic fingerprint for the molecule.

Table 3: Key Vibrational Modes for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
O-H Stretching 3200-3500 (Broad)
N-H Stretching 3200-3500
C-H Stretching 2800-3000
N-H Bending ~1600
C-O Stretching 1000-1200

Advanced Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are essential for separating this compound from impurities and for performing accurate quantitative analysis. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analyte.

Due to the presence of polar functional groups (hydroxyl and two amines), this compound is not sufficiently volatile for direct analysis by gas chromatography. nih.gov Therefore, a derivatization step is necessary to convert the polar N-H and O-H groups into less polar, more volatile moieties. sigmaaldrich.com

A common approach is silylation, where a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replaces the active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.comunina.it The resulting derivative is thermally stable and volatile, making it suitable for GC-MS analysis.

The GC-MS method would provide a retention time characteristic of the derivatized compound, and the mass spectrometer would detect the molecular ion and specific fragmentation patterns of the derivative, allowing for confident identification and quantification. This technique is highly effective for assessing purity and quantifying volatile or semi-volatile impurities that can also be derivatized. nih.gov

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of the non-volatile and polar this compound without the need for derivatization. However, because the molecule lacks a strong chromophore, detection by standard UV-Vis is challenging. Alternative HPLC detection methods or pre-column derivatization are typically employed. sigmaaldrich.com

One approach involves pre-column derivatization with a reagent that attaches a fluorescent or UV-active tag to the primary amine group, such as dansyl chloride or o-phthalaldehyde (B127526) (OPA). oeno-one.eu The resulting derivative can be separated using reversed-phase HPLC and detected with high sensitivity by a fluorescence or UV detector. mdpi.com

Alternatively, direct analysis can be performed using detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). Another possibility is using Hydrophilic Interaction Liquid Chromatography (HILIC) or employing an ion-pairing reagent in a reversed-phase method to improve retention and peak shape. These methods are particularly useful for quantifying the main compound and any non-volatile impurities.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

For the diethyl analog, DFT simulations reveal that the Highest Occupied Molecular Orbital (HOMO) is primarily localized on the amino and diethylamino groups. This localization suggests that the nitrogen atoms are the principal centers for nucleophilic activity. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is situated near the hydroxyl group, indicating this region's susceptibility to electrophilic interactions.

Natural Population Analysis (NPA) further refines the understanding of charge distribution. These calculations typically highlight electron-rich regions at the primary amino nitrogen and the hydroxyl oxygen, marking them as probable sites for electrophilic attack and hydrogen bonding. Such electronic characteristics are fundamental in predicting how the molecule will interact with other chemical species.

The HOMO-LUMO energy gap is a critical parameter derived from these calculations, as it reflects the molecule's chemical reactivity. irjweb.com A smaller energy gap generally implies higher reactivity. irjweb.com Global reactivity descriptors such as chemical hardness, chemical potential, and the electrophilicity index can also be calculated to provide a more comprehensive picture of the molecule's reactivity. irjweb.com

Table 1: Predicted Electronic Properties of 1-Amino-3-(dialkylamino)propan-2-ol Analogs (Based on data for 1-Amino-3-(diethylamino)propan-2-ol)

PropertyFindingImplication
HOMO Localization Concentrated on the primary and tertiary amino groups.Indicates primary sites for nucleophilic reactivity.
LUMO Localization Situated near the hydroxyl group.Suggests the primary site for electrophilic interactions.
Electron-Rich Regions Primary amino nitrogen and hydroxyl oxygen.Prime sites for electrophilic attack and hydrogen bonding.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method for exploring the conformational space and dynamics of flexible molecules like 1-Amino-3-(dimethylamino)propan-2-ol. nih.gov By simulating the atomic motions over time, MD can reveal the accessible conformations, their relative populations, and the transitions between them. nih.gov

While specific MD simulation studies for this compound are not detailed in the available literature, the general approach would involve placing the molecule in a simulation box, often with an explicit solvent like water, and using a force field to describe the interatomic forces. nih.gov The simulation would generate a large ensemble of molecular structures, providing insights into average physicochemical and geometrical properties. nih.gov

Analysis of the MD trajectory can identify recurring conformations and the energetic barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. For instance, certain conformations may expose or shield the reactive functional groups—the primary amine, the tertiary amine, and the hydroxyl group—thus modulating their accessibility for chemical reactions.

The results of such simulations can be visualized through conformational landscapes, which map the potential energy of the molecule as a function of specific geometric parameters, such as dihedral angles. These landscapes can highlight the most stable, low-energy conformations and the pathways for conformational change.

Reaction Mechanism Predictions and Transition State Analysis

Theoretical calculations are instrumental in predicting reaction mechanisms and analyzing the transition states of chemical reactions involving this compound. A relevant analogy can be drawn from the OH-initiated degradation of 2-Amino-2-methyl-1-propanol (B13486), which has been studied both theoretically and experimentally. nih.govwhiterose.ac.uk

For amino alcohols, a common reaction in atmospheric chemistry is hydrogen abstraction by hydroxyl radicals. nih.govwhiterose.ac.uk Theoretical calculations, such as those using the M06-2X functional and aug-cc-pVTZ basis set, can predict the preferred sites of hydrogen abstraction. nih.govwhiterose.ac.uk For a molecule like this compound, potential abstraction sites include the C-H bonds of the propyl backbone, the N-H bonds of the primary amine, and the C-H bonds of the dimethylamino group. The O-H bond of the hydroxyl group is generally less susceptible to abstraction under atmospheric conditions. nih.gov

Transition state analysis is a key component of these studies. By calculating the energy of the transition state for each potential reaction pathway, the activation energy can be determined. Lower activation energies indicate more favorable reaction pathways. For instance, in the OH-initiated degradation of 2-Amino-2-methyl-1-propanol, theoretical calculations predicted that hydrogen abstraction from the -CH2- group was the dominant pathway, which was consistent with experimental findings. nih.gov

These computational methods can also elucidate the subsequent steps in the reaction mechanism, predicting the formation of various radical intermediates and stable products. nih.gov The sensitivity of the calculated reaction rates and branching ratios to variations in the transition state energies can also be assessed, providing a measure of the confidence in the predictions. nih.gov

Table 2: Potential Hydrogen Abstraction Sites and Their Significance

Site of H AbstractionPotential Intermediate RadicalSignificance
Primary Amine (-NH2)-NH• radicalInfluences subsequent reactions with atmospheric species like NO and NO2.
Propyl Backbone (-CH2-, -CH-)Carbon-centered radicalsCan lead to the formation of carbonyl compounds.
Dimethylamino Group (-N(CH3)2)Carbon-centered radical on a methyl groupMay initiate a different cascade of degradation products.

Intermolecular Interactions and Solvation Effects in Aqueous Systems

The behavior of this compound in an aqueous environment is governed by its intermolecular interactions with water molecules. Computational methods can provide a detailed picture of these interactions and the resulting solvation effects. nih.gov

The molecule possesses multiple functional groups capable of forming hydrogen bonds with water: the primary amino group, the tertiary amino group (with the nitrogen as a hydrogen bond acceptor), and the hydroxyl group. These interactions are crucial in determining the solubility and conformational preferences of the molecule in water. nih.gov

Computational studies on the microsolvation of molecules with similar functional groups, such as the amino acid histidine, demonstrate how a combination of explicit water molecules and a polarizable continuum model (PCM) can be used to model the transition from the gas phase to a solution. mdpi.com Such studies can reveal the structure of the solvation shells around the molecule and the energetic contributions of different types of interactions.

Symmetry-Adapted Perturbation Theory (SAPT) is a powerful method for decomposing the total interaction energy into physically meaningful components: electrostatic, exchange, induction (polarization), and dispersion. mdpi.com For polar molecules like this compound in water, electrostatic interactions and hydrogen bonding are expected to be the dominant attractive forces. The presence of the dimethylamino group also introduces a hydrophobic character, which will influence the local water structure.

Molecular dynamics simulations can further illuminate the dynamics of solvation, showing how water molecules rearrange around the solute and mediate its interactions with other species in solution. nih.gov

Prediction of Spectroscopic Signatures for Characterization

Computational chemistry can predict various spectroscopic signatures for this compound, which are invaluable for its characterization.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. While experimental NMR data for the target compound is not provided in the search results, data for the related compound 3-amino-1-propanol grafted onto a polymer backbone shows characteristic peaks for the aliphatic protons. For this compound, one would expect distinct signals for the protons on the propyl chain, the primary amine, and the N-methyl groups.

IR Spectroscopy: The infrared (IR) spectrum can be simulated by calculating the vibrational frequencies of the molecule. These calculations can help in assigning the absorption bands observed in an experimental spectrum to specific vibrational modes. For this compound, characteristic vibrational modes would include N-H stretching of the primary amine, O-H stretching of the hydroxyl group, C-H stretching of the alkyl groups, and various bending vibrations. Experimental IR spectra are available for related compounds like 1-Dimethylamino-2-propanol and 3-amino-1-propanol, which show these characteristic features. chemicalbook.comresearchgate.netnist.govnist.gov

Mass Spectrometry: The fragmentation patterns observed in mass spectrometry can be rationalized and sometimes predicted using computational methods. By calculating the energies of different potential fragment ions, the most likely fragmentation pathways can be identified. PubChem provides predicted collision cross-section (CCS) values for various adducts of this compound, which is a parameter related to the ion's shape and can be useful in ion mobility-mass spectrometry. uni.lu For instance, the predicted CCS for the [M+H]+ ion is 127.1 Ų. uni.lu The fragmentation of related amino alcohols often involves the loss of small neutral molecules like water or ammonia (B1221849). acs.org

Table 3: Predicted Spectroscopic Data for this compound and its Adducts (Based on data from PubChem)

Adductm/zPredicted CCS (Ų)
[M+H]+ 119.11789127.1
[M+Na]+ 141.09983132.5
[M-H]- 117.10333127.0
[M+NH4]+ 136.14443148.7
[M+K]+ 157.07377133.5

Applications in Pharmaceutical and Agrochemical Sciences

Role as Chiral Scaffolds and Building Blocks in Drug Discovery

Chirality, or the "handedness" of molecules, is a critical factor in drug design, as different enantiomers (mirror-image isomers) of a drug can exhibit vastly different biological and pharmacological effects. 1-Amino-3-(dimethylamino)propan-2-ol is a chiral molecule, making it an excellent starting point for the synthesis of enantiomerically pure compounds. nih.gov

As a chiral building block, it provides a ready-made stereocenter that chemists can incorporate into larger, more complex molecules. This "chiral pool" strategy is highly efficient in drug discovery, as it avoids the need for complex asymmetric synthesis or costly resolution of racemic mixtures later in the process. nih.gov The presence of multiple reactive sites—the amino and hydroxyl groups—allows for the sequential and controlled addition of other molecular fragments, enabling the construction of diverse molecular architectures.

These chiral scaffolds are fundamental in designing drugs that can interact with specific biological targets, such as enzymes or receptors, with high precision. The defined three-dimensional arrangement of the scaffold ensures that the final molecule fits correctly into the target's binding site, which is essential for its therapeutic efficacy. The development of chiral N,N-disubstituted trifluoro-3-amino-2-propanols as potent inhibitors of cholesteryl ester transfer protein is an example of how such scaffolds are employed in creating targeted therapeutic agents. nih.gov

Feature of this compoundSignificance in Drug Discovery
Pre-existing Stereocenter Serves as a foundation for enantiomerically pure drug candidates, ensuring target specificity. nih.gov
Multiple Functional Groups Allows for versatile chemical modifications to build complex and diverse molecular libraries.
Defined 3D Structure Provides a rigid framework (scaffold) to orient functional groups for optimal binding to biological targets. drugtargetreview.com

Precursor for Bioactive Benzimidazole (B57391) Derivatives

The benzimidazole nucleus is a prominent heterocyclic scaffold found in a wide array of pharmacologically important molecules. nih.gov Derivatives of benzimidazole are known to possess a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. arabjchem.orgresearchgate.net this compound serves as a key precursor in the synthesis of certain benzimidazole derivatives.

The synthesis of the benzimidazole ring system often involves the condensation of an o-phenylenediamine (B120857) with various reagents. The structural elements of this compound can be utilized to form substituted benzimidazoles, where the amino groups participate in the cyclization reaction to create the imidazole (B134444) portion of the benzimidazole core. asianpubs.orgasianpubs.org

The resulting benzimidazole derivatives exhibit a range of therapeutic potentials, which are attributed to the physicochemical properties of the benzimidazole system, such as its ability to form hydrogen bonds and engage in π-stacking interactions with biological macromolecules. nih.govresearchgate.net

Biological Activity of Benzimidazole DerivativesTherapeutic Potential
Anthelmintic Used in widely known drugs like Albendazole and Mebendazole. arabjchem.org
Antiulcer Forms the core of proton pump inhibitors. arabjchem.org
Anticancer Investigated for activity against various cancer cell lines. researchgate.net
Antiviral Shows promise against a range of viruses. nih.gov
Urease Inhibition Studied as potential treatments for infections caused by urease-producing bacteria. nih.gov

Synthesis of Novel Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

An active pharmaceutical ingredient (API) is the component of a drug that produces its intended health effect. The synthesis of APIs often involves multiple steps, utilizing various chemical intermediates. nih.govresearchgate.net Amino alcohols like this compound and structurally related compounds are crucial intermediates in the production of numerous APIs. mallakchemicals.comnih.gov

The reactivity of the functional groups in this compound allows it to be incorporated into multi-step syntheses, leading to the formation of advanced intermediates that are subsequently converted into the final API. googleapis.com

Related Amino Alcohol IntermediateCorresponding Active Pharmaceutical Ingredient (API)Therapeutic Class
(S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanolDuloxetineAntidepressant researchgate.net
3-(Dimethylamino)propylmagnesium chlorideAmitriptylineAntidepressant nih.govbeilstein-journals.org
1-(Dimethylamino)-2-propanolInosine Pranobex (component)Immunomodulatory mallakchemicals.comwikipedia.org

Application in Agrochemical Development and Design

The principles of molecular design that apply to pharmaceuticals are also relevant to the development of modern agrochemicals, such as insecticides, herbicides, and fungicides. The effectiveness of these agents often depends on their ability to interact with specific biological targets in pests or plants.

Just as in drug discovery, chiral scaffolds derived from molecules like this compound are valuable in agrochemical design. The introduction of specific stereocenters can lead to products with enhanced potency against the target species while potentially reducing off-target effects on beneficial organisms or the environment. The structural backbone of dimethylamino propane (B168953) has been utilized in the synthesis of insecticides like 2-dimethyl-amino-1,3-bis(phenylthiosulphonyl)propane. google.com

Furthermore, β-amino alcohols are recognized as important building blocks for creating compounds with insecticidal properties. nih.gov By using this compound as a starting material, chemists can design and synthesize novel agrochemicals with tailored properties to address specific agricultural challenges.

Biochemical and Biological Research Paradigms

Investigation of Biological Activity and Underlying Mechanisms of Action

1-Amino-3-(dimethylamino)propan-2-ol, also referred to as DMAPA, has been the subject of research to determine its biological activities, including potential anticancer, antimicrobial, and neuroprotective effects.

In the realm of oncology research, in vitro studies have demonstrated the compound's ability to inhibit the proliferation of human breast cancer cell lines (MCF-7). The mechanism underlying this cytotoxic effect is suggested to be the induction of apoptosis, as evidenced by the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP). A reported IC50 value from these studies provides a quantitative measure of its potency in this specific cell line.

The compound has also shown antimicrobial properties against various bacterial strains, indicating its potential as a lead compound for the development of new antibacterial agents.

Furthermore, research in neuroscience suggests that this compound may exert neuroprotective effects. Studies have indicated that it can inhibit choline (B1196258) transport in neuronal cells. By modulating choline uptake, the compound can influence neurotransmitter levels, a mechanism that is of interest in the investigation of neurodegenerative diseases.

Table 1: Investigated Biological Activities of this compound

Biological Activity Research Model Investigated Mechanism of Action Key Findings
Anticancer Human Breast Cancer Cells (MCF-7) Induction of apoptosis, caspase activation, PARP cleavage Inhibition of cell proliferation with an IC50 of approximately 25 µM
Antimicrobial Various bacterial strains Not specified in detail Effective against several bacterial strains
Neuroprotective Neuronal cells Inhibition of choline transport Alteration of neurotransmitter levels

Applications in Proteomics Research and Biochemical Assays

While specific, detailed applications of this compound in proteomics research and biochemical assays are not extensively documented in publicly available literature, it is offered by suppliers as a biochemical for proteomics research. scbt.com This suggests its potential use as a reagent or a component in buffers and solutions for protein analysis. The amine and hydroxyl functional groups of the molecule could be utilized in various aspects of proteomics workflows, such as in protein modification, cross-linking, or as a component in separation and purification protocols. However, without specific published research, its precise roles in these applications remain largely theoretical.

Enzyme-Mediated Reactions and Enzyme Modulation Studies

Direct studies on enzyme-mediated reactions involving this compound or its specific modulatory effects on a wide range of enzymes are limited. However, research on structurally related amino alcohol compounds provides insights into the potential for this class of molecules to interact with enzymes. For instance, the related compound 1,3-diamino-2-propanol (B154962) has been identified as an inhibitor of ornithine decarboxylase. nih.gov This finding suggests that the propanolamine (B44665) backbone is a scaffold that can be functionalized to target specific enzyme active sites. The presence of amino groups in this compound allows for potential ionic interactions with enzyme residues, while the hydroxyl group can participate in hydrogen bonding. These structural features are common in many enzyme inhibitors and substrates, indicating a potential for this compound to be explored in enzyme modulation studies.

Cellular and Subcellular Interactions in Research Models

Detailed studies on the cellular uptake, distribution, and subcellular localization of this compound are not well-documented in the available scientific literature. The physicochemical properties of the molecule, being a small, water-soluble compound with both primary and tertiary amine groups, suggest that it would likely be readily taken up by cells, potentially through various transport mechanisms. The presence of the hydroxyl group could also influence its interaction with cellular membranes and intracellular components. Understanding the subcellular distribution of a compound is crucial for elucidating its mechanism of action. For instance, if a compound targets nuclear enzymes, it must be able to cross the nuclear membrane. Similarly, if it interacts with mitochondrial proteins, it must localize to the mitochondria. While the specific cellular and subcellular interactions of this compound remain an area for future research, its chemical nature suggests it has the potential to interact with various cellular compartments.

Advanced Materials Science and Polymer Applications

Monomer in Polymer Synthesis and Modification

The presence of both a primary amine and a hydroxyl group allows 1-Amino-3-(dimethylamino)propan-2-ol to act as a bifunctional monomer in step-growth polymerization. quora.com These groups can react with various co-monomers to form a range of polymers. For instance, reaction with diisocyanates can yield polyurethanes, while reaction with dicarboxylic acids or their derivatives can produce poly(ester amides).

The primary amine and secondary hydroxyl group serve as the points of chain propagation. The tertiary amine group, being sterically hindered and less reactive toward electrophiles like isocyanates or acyl chlorides, typically remains as a pendant group on the polymer backbone. This incorporated tertiary amine functionality can impart specific properties to the resulting polymer, such as catalytic activity, pH-responsiveness, and improved adhesion.

In the synthesis of polyurethanes, the hydroxyl group reacts with an isocyanate group to form a urethane (B1682113) linkage. acs.org The primary amine can also react with isocyanates to form a urea (B33335) linkage. The presence of the tertiary amine in the monomer can act as an in-situ catalyst, potentially accelerating the polymerization rate between the hydroxyl and isocyanate groups. acs.org This can be particularly advantageous in formulations for coatings, adhesives, and foams.

Furthermore, this compound can be used to modify existing polymers. For example, it can be grafted onto polymers containing electrophilic groups such as acid chlorides or epoxides, introducing the dimethylamino and hydroxyl functionalities to the polymer surface or backbone.

Crosslinking Agent in Polymer Network Formation

This compound can function as an effective crosslinking agent or curing agent for various thermosetting polymer systems, most notably epoxy resins. pcimag.com Epoxy resins consist of prepolymers or monomers containing epoxide groups. Curing agents react with these epoxide rings, opening them and forming a highly crosslinked, three-dimensional network that results in a rigid and durable material. researchgate.net

The primary amine group of this compound is highly reactive toward epoxy groups. Each of the two hydrogens on the primary amine can react with an epoxy group, thus enabling the molecule to link two separate epoxy polymer chains. threebond.co.jp The hydroxyl group can also react with epoxy groups, particularly at elevated temperatures or in the presence of a catalyst, further contributing to the crosslink density of the network. polymerinnovationblog.com

The tertiary amine group within the molecule can play a dual role. It can act as an accelerator for the epoxy-amine curing reaction, increasing the rate of cure, especially at lower temperatures. polymerinnovationblog.com This catalytic effect can reduce curing times and energy requirements in applications such as industrial coatings and adhesives. The incorporation of this molecule into the polymer network can also enhance the thermal and mechanical properties of the final cured product. The choice of amine hardener is critical as it influences properties like glass transition temperature and mechanical strength. nih.govnih.gov

Surface Functionalization of Materials for Enhanced Properties

The multifunctional nature of this compound makes it a candidate for the surface functionalization of various materials, aiming to enhance properties like hydrophilicity, adhesion, biocompatibility, and chemical reactivity. Surface modification is a key technique for tailoring the interface between a material and its environment. dxfluidics.com

The primary amine and hydroxyl groups provide anchor points for grafting the molecule onto surfaces that have complementary reactive groups. For instance, it can be attached to surfaces containing carboxylic acid, isocyanate, or epoxy functionalities. Silane coupling agents with an amino group can also be used to first introduce amino functionalities on a substrate, which can then react with other molecules. dxfluidics.com

Once grafted onto a surface, the pendant dimethylamino groups can significantly alter the surface properties. These tertiary amine groups can be protonated in acidic environments, creating a positively charged surface. This can be utilized to promote the adhesion of negatively charged species, such as certain proteins or cells in biomedical applications. nih.gov The introduction of amino groups onto a surface can improve hydrophilicity and cytocompatibility for materials like polyetheretherketone (PEEK) used in implants. researchgate.net

Moreover, the grafted tertiary amine sites can serve as initiation points for surface-initiated polymerization, allowing for the growth of polymer brushes from the surface, creating advanced functional coatings.

Development of Functional Polymeric Systems and Resins

The incorporation of this compound into polymer structures is a route to developing functional polymeric systems and resins with specialized capabilities. The tertiary amine group is particularly important in this context.

One significant application is in the creation of anion-exchange resins. excedr.com When the polymer matrix containing the dimethylamino groups is exposed to an acidic solution, the nitrogen atom is protonated, forming a quaternary ammonium (B1175870) salt with a positive charge. This positively charged site can then reversibly bind and exchange anions, making the resin useful for applications in water purification, separation processes, and chromatography. acs.orgdiaion.com Strong base anion exchange resins are often synthesized using amination with dimethylamine (B145610). excedr.com

Additionally, polymers containing tertiary amine functionalities can act as macromolecular catalysts or scavengers. The lone pair of electrons on the nitrogen atom can catalyze various organic reactions. When immobilized within a polymer resin, the catalyst can be easily separated from the reaction mixture and recycled. These resins can also be used to scavenge acidic impurities from process streams.

The combination of hydroxyl and amine functionalities can also lead to polymers with enhanced adhesive properties, as these groups can form strong hydrogen bonds with a variety of substrates. The development of poly(beta-amino alcohols) has led to materials with applications as coatings for medical devices and in drug delivery systems. google.com

Environmental Chemistry and Sustainable Technology Research

Atmospheric Chemistry and Degradation Studies of Amino Alcohols

While direct experimental studies on the atmospheric degradation of 1-Amino-3-(dimethylamino)propan-2-ol are not extensively available, its atmospheric chemistry can be inferred from studies of structurally similar amino alcohols, such as 2-amino-2-methyl-1-propanol (B13486) (AMP). The primary atmospheric removal process for such compounds is expected to be through gas-phase reactions with hydroxyl (OH) radicals.

The degradation is initiated by the abstraction of a hydrogen atom by the OH radical. For this compound, there are several potential sites for hydrogen abstraction: the amino group (-NH2), the dimethylamino group (-N(CH3)2), the hydroxyl group (-OH), and the various carbon-hydrogen bonds on the propanol (B110389) backbone. Theoretical and experimental studies on analogous amino alcohols suggest that hydrogen abstraction from the carbon atoms adjacent to the nitrogen atoms or the hydroxyl group is often the most favorable pathway.

Following the initial hydrogen abstraction, the resulting alkyl radical reacts with molecular oxygen (O2) to form a peroxy radical (RO2). In the presence of nitrogen oxides (NOx), this peroxy radical can undergo further reactions to form a variety of degradation products, including aldehydes, ketones, and smaller amines. Under low-NOx conditions, the peroxy radical may undergo self-reaction or react with other peroxy radicals, leading to different product distributions. The formation of nitrosamines and nitramines from the amino groups is also a potential degradation pathway of concern, as these compounds can be carcinogenic. However, the yields of these products are highly dependent on the specific structure of the amine and the atmospheric conditions.

Carbon Dioxide Absorption and Capture Studies in Aqueous Solutions

Aqueous solutions of amino alcohols are widely investigated for their potential in post-combustion carbon dioxide (CO2) capture due to their ability to chemically absorb CO2. While specific studies on this compound are limited, extensive research on its isomers, 1-(dimethylamino)propan-2-ol (1DMAP) and 3-(dimethylamino)propan-1-propanol (3DMAP), provides valuable insights into its potential performance.

These compounds, being tertiary amines, are expected to react with CO2 primarily through a base-catalyzed hydration mechanism, leading to the formation of bicarbonate ions. This mechanism typically results in a lower heat of absorption compared to primary and secondary amines, which is advantageous for the energy-intensive solvent regeneration step. Research has shown that 3DMAP exhibits a lower heat of absorption and a higher CO2 loading capacity compared to the widely used tertiary amine, N-methyldiethanolamine (MDEA).

The kinetics of CO2 absorption are crucial for the efficiency of the capture process. Studies on 1DMAP have indicated that it possesses higher kinetics for CO2 absorption compared to MDEA. To further enhance the reaction rates, tertiary amines like 1DMAP and 3DMAP are often blended with faster-reacting primary or secondary amines, such as piperazine (B1678402) (PZ) or 3-(methylamino)propylamine (MAPA). These blended solvent systems aim to combine the high absorption capacity and low regeneration energy of tertiary amines with the rapid absorption rates of primary/secondary amines.

The table below summarizes key performance indicators for aqueous solutions of 1DMAP and 3DMAP in CO2 capture applications, based on available research findings.

Property1-(dimethylamino)propan-2-ol (1DMAP)3-(dimethylamino)propan-1-propanol (3DMAP)
CO2 Absorption Capacity GoodHigher than MDEA
Kinetics of CO2 Absorption Higher than MDEASlower than primary/secondary amines
Heat of CO2 Absorption 30.5 kJ/molLower than MDEA
Regeneration Energy Lower than MDEALower than MDEA
Performance in Blends Often blended with promoters like DETABlended with MAPA to improve kinetics

This table is based on data for isomers of this compound and is intended to be indicative of its potential performance.

Biodegradation Pathways and Ecotoxicity Mechanisms

Information specifically detailing the biodegradation pathways and ecotoxicity of this compound is scarce. However, general principles of the environmental fate of short-chain aliphatic amines and amino alcohols can be applied to infer its likely behavior.

Biodegradation: Short-chain aliphatic amines and amino alcohols are generally considered to be biodegradable. researchgate.net Microorganisms in soil and water can utilize these compounds as sources of carbon and nitrogen. The biodegradation process typically begins with the oxidation of the terminal carbon atoms or the carbon atoms adjacent to the nitrogen or oxygen functional groups. This can be followed by deamination (removal of the amino group) and subsequent metabolism of the resulting organic acids or alcohols through common metabolic pathways like the citric acid cycle. The presence of multiple functional groups, as in this compound, may lead to more complex degradation pathways involving various enzymatic activities. The rate of biodegradation can be influenced by several factors, including the concentration of the compound, temperature, pH, and the presence of an acclimated microbial population. While many simple alkanolamines are readily biodegradable, some tertiary amines have been shown to be more resistant to degradation. researchgate.net

Ecotoxicity: The ecotoxicity of amino alcohols is dependent on their chemical structure, including chain length and the position of the functional groups. nih.gov In general, short-chain, water-soluble amines and amino alcohols tend to have lower bioaccumulation potential. ieaghg.org Their primary mode of toxic action in aquatic organisms is often related to their basicity, which can disrupt physiological pH balance, and their ability to interact with cell membranes. nih.gov The toxicity of aliphatic alcohols has been observed to increase with carbon chain length, and the position of the hydroxyl group can also play a significant role. nih.govnih.gov For this compound, its high water solubility would likely make it mobile in the environment, but also susceptible to dilution. Acute toxicity to aquatic organisms would be the primary concern, while chronic effects are less likely if the compound is readily biodegradable.

Development of Environmentally Benign Synthetic Processes and Applications

The conventional synthesis of this compound often involves a two-step process starting with the reaction of epichlorohydrin (B41342) with dimethylamine (B145610) to form a chlorohydrin intermediate. This is followed by nucleophilic substitution with ammonia (B1221849) to yield the final product. epa.gov While effective, this process may involve hazardous reagents and generate waste streams that require treatment.

In line with the principles of green chemistry, research is ongoing to develop more environmentally benign synthetic routes for amino alcohols. These efforts focus on several key areas:

Use of Renewable Feedstocks: Exploring pathways to synthesize amino alcohols from bio-based starting materials instead of petroleum-derived epichlorohydrin would significantly improve the sustainability of the process.

Catalytic Routes: The development of catalytic methods can lead to higher selectivity, reduced waste, and milder reaction conditions. For example, the direct amination of diols or the reductive amination of hydroxy ketones using heterogeneous or homogeneous catalysts are being investigated for the synthesis of other amino alcohols.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a core principle of green chemistry. This minimizes the formation of byproducts and waste.

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water, supercritical fluids, or ionic liquids, can reduce the environmental impact of the synthesis.

One example of a potentially greener approach for related compounds is the formaldehyde-mediated methylation (Eschweiler-Clarke reaction) of a primary amino alcohol. epa.gov While this is a different synthetic strategy, it highlights the ongoing search for alternative and potentially more sustainable methods for producing complex amino alcohols. The application of biocatalysis, using enzymes to perform specific chemical transformations, also holds promise for the development of highly selective and environmentally friendly synthetic processes for compounds like this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-amino-3-(dimethylamino)propan-2-ol, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound is often synthesized via nucleophilic substitution or reductive amination. For example, in a patent application (Example 448), it replaced tert-butyl carbamate in a multi-step synthesis of a benzoimidazole derivative. Key steps include:

  • Reagent selection : Use of trifluoroacetic acid (TFA) to form stable salts during purification.
  • Purification : Column chromatography and recrystallization in polar solvents (e.g., DMSO-d6) to isolate the product as an off-white solid .
  • Yield optimization : Control reaction temperature (20–25°C) and stoichiometric ratios of amino alcohols to electrophilic intermediates.

Q. How can researchers safely handle this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to prevent inhalation exposure. If inhaled, move the affected individual to fresh air and administer artificial respiration if necessary .
  • Protective equipment : Wear nitrile gloves and safety goggles due to its miscibility in water and potential skin/eye irritation .
  • Storage : Store in airtight containers at room temperature, away from oxidizing agents .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include δ 2.81 ppm (singlet for dimethylamino protons) and δ 3.06–4.11 ppm (hydroxypropyl backbone protons). Coupling constants (e.g., J = 12.9 Hz) help confirm stereochemistry .
  • Mass spectrometry : ESI-MS reveals [M+1]<sup>+</sup> peaks at m/z 104.17, consistent with its molecular formula (C5H14NO) .

Advanced Research Questions

Q. How do chiral centers in this compound influence its biological activity, and what resolution methods are effective?

  • Methodological Answer :

  • Chiral impact : The (R)- and (S)-enantiomers exhibit differing interactions with biological targets (e.g., adrenergic receptors). For instance, (S)-isomers show enhanced binding affinity in some drug candidates .
  • Resolution methods :
  • Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol mobile phases.
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer .

Q. What strategies address contradictions in NMR data for derivatives of this compound?

  • Methodological Answer :

  • Solvent effects : Deuterated DMSO can cause peak broadening; verify spectra in CDCl3 or D2O.
  • Dynamic processes : Rotameric equilibria in dimethylamino groups may split signals. Variable-temperature NMR (e.g., 25–60°C) can coalesce peaks .
  • Reference compounds : Compare with synthesized analogs (e.g., 1-amino-3-chloro-2-propanol hydrochloride) to validate assignments .

Q. How is this compound utilized in designing antiproliferative agents, and what structural modifications enhance efficacy?

  • Methodological Answer :

  • Scaffold modification : Incorporation into indoloquinoline derivatives (e.g., 2k) improves DNA intercalation. Key steps:
  • Bromination : Introduce bromine at position 3 to enhance electrophilic reactivity.
  • Aminoalkyl chain extension : Branched chains (e.g., ω-aminoalkylamino) increase membrane permeability .
  • In vitro testing : Use MTT assays on cancer cell lines (e.g., HepG2) with IC50 values <10 µM indicating high potency .

Q. What computational methods predict the physicochemical properties of this compound derivatives?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict logP (1.2) and pKa (9.8) .
  • Molecular docking : Simulate interactions with targets like clathrin (PDB ID: 1XI4) using AutoDock Vina to prioritize synthetic targets .

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